molecular formula C15H16O2 B12945750 3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one

3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one

Cat. No.: B12945750
M. Wt: 228.29 g/mol
InChI Key: JHKJZXHNPXQWCY-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one is a specialized organic compound with the CAS Number 1104635-00-8 and a molecular weight of 228.29 . This molecule features a complex tetrahydropentalenone core structure substituted with a 4-methoxyphenyl group, as represented by the SMILES notation COc1ccc(C2=CC(=O)C3CCCC23)cc1 . Its molecular formula is C15H16O2 . As a fused bicyclic ketone, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. It is particularly useful for exploring novel chemical spaces in drug discovery programs and for the synthesis of more complex molecular architectures. Researchers can utilize this compound to develop new synthetic methodologies or to study structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . For quality assurance, the product is handled with appropriate cold-chain transportation to ensure stability . Please inquire for detailed certificate of analysis and specific packaging options.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4,5,6,6a-tetrahydro-3aH-pentalen-1-one

InChI

InChI=1S/C15H16O2/c1-17-11-7-5-10(6-8-11)14-9-15(16)13-4-2-3-12(13)14/h5-9,12-13H,2-4H2,1H3

InChI Key

JHKJZXHNPXQWCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3C2CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the tetrahydropentalenone ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, influencing cellular processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with key analogs based on chemical structure , synthetic methods , physicochemical properties , and biological activity (where data is available).

Key Observations :

  • Core Structure: The target compound shares a tetrahydropentalenone core with 11c but differs in substituents (4-methoxyphenyl vs. trimethylsilyl). The hexahydro analog lacks ring strain due to full saturation.
  • Synthesis: While chalcones (e.g., Compound 1) are synthesized via high-yield Claisen-Schmidt condensations , pentalenones like 11c require transition-metal catalysts (e.g., cobalt) for cyclization, resulting in lower yields .
Physicochemical Properties
  • Lipophilicity : The trimethylsilyl group in 11c increases hydrophobicity compared to the methoxyphenyl group in the target compound .
  • Stability: The α,β-unsaturated ketone in chalcones (Compound 1) enhances reactivity toward nucleophiles, whereas saturated pentalenones (e.g., hexahydro analog) exhibit greater thermal stability .
Structure-Activity Relationships (SAR)
  • Methoxyphenyl Group : In chalcones, the 4-methoxyphenyl moiety enhances electron-donating capacity, improving antioxidant efficacy . This group may similarly influence the reactivity of the target compound.
  • Ring Saturation: Fully saturated pentalenones (e.g., hexahydro analog) are less reactive than partially unsaturated derivatives, limiting their utility in conjugate addition reactions .

Biological Activity

3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one is an organic compound notable for its unique tetrahydropentalenone structure. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C15H16O2C_{15}H_{16}O_2, and it features a methoxy group attached to a phenyl ring. The tetrahydropentalenone framework contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological properties, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydropentalenones may possess anticancer properties. For instance, compounds with similar aromatic substitutions have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The presence of the methoxy group may enhance the compound's interaction with microbial targets, potentially leading to antimicrobial effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerPotential inhibition of cancer cell proliferation
AntimicrobialPossible effectiveness against bacterial strains
Enzyme InteractionBinding affinity studies needed for specific enzymes

The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Interaction with Biological Targets : The methoxy group could enhance lipophilicity and facilitate membrane permeability, allowing better interaction with cellular targets.

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